![molecular formula C24H16O2 B12535300 Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate CAS No. 827028-01-3](/img/structure/B12535300.png)
Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate is an organic compound with a complex structure that includes a biphenyl core and ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-ethynylbenzoic acid methyl ester, which is then subjected to further reactions to introduce the biphenyl and ethynyl groups. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which is performed under an inert atmosphere with reagents like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interfere with cellular pathways by binding to enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynyl-1-methyl-1H-pyrazole: Shares the ethynyl group but has a different core structure.
Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate: Similar in having an ethynyl group and a carboxylate ester.
Uniqueness
Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate is unique due to its biphenyl core and multiple ethynyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
827028-01-3 |
|---|---|
Molekularformel |
C24H16O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
methyl 4-[2-[4-(4-ethynylphenyl)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C24H16O2/c1-3-18-6-12-21(13-7-18)22-14-8-19(9-15-22)4-5-20-10-16-23(17-11-20)24(25)26-2/h1,6-17H,2H3 |
InChI-Schlüssel |
TVSXFGYYVUCWEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


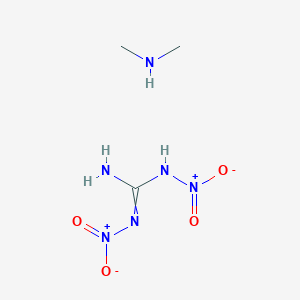



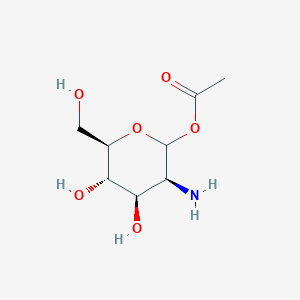

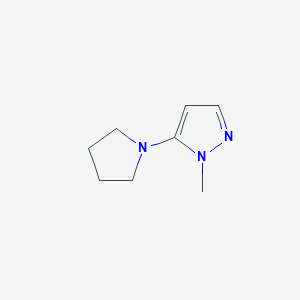
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
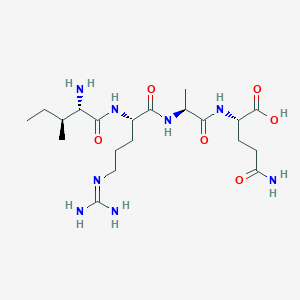
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)

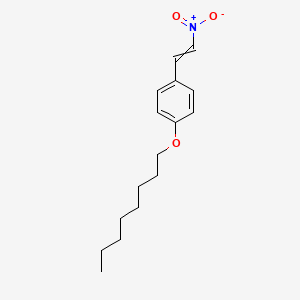
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
